Cas no 1630985-35-1 (tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate)

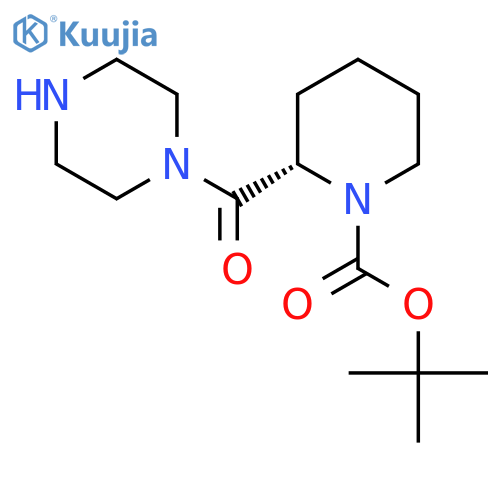

1630985-35-1 structure

商品名:tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate

CAS番号:1630985-35-1

MF:C15H27N3O3

メガワット:297.39318394661

MDL:MFCD34551392

CID:5619242

PubChem ID:52493549

tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1630985-35-1

- tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate

- EN300-28328743

- 1-Piperidinecarboxylic acid, 2-(1-piperazinylcarbonyl)-, 1,1-dimethylethyl ester, (2S)-

-

- MDL: MFCD34551392

- インチ: 1S/C15H27N3O3/c1-15(2,3)21-14(20)18-9-5-4-6-12(18)13(19)17-10-7-16-8-11-17/h12,16H,4-11H2,1-3H3/t12-/m0/s1

- InChIKey: ZLHYIUKQLRZKRV-LBPRGKRZSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCCC[C@H]1C(N1CCNCC1)=O)=O

計算された属性

- せいみつぶんしりょう: 297.20524173g/mol

- どういたいしつりょう: 297.20524173g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 386

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 61.9Ų

じっけんとくせい

- 密度みつど: 1.119±0.06 g/cm3(Predicted)

- ふってん: 447.2±45.0 °C(Predicted)

- 酸性度係数(pKa): 8.46±0.10(Predicted)

tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28328743-1.0g |

tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate |

1630985-35-1 | 95.0% | 1.0g |

$499.0 | 2025-03-19 | |

| Enamine | EN300-28328743-0.1g |

tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate |

1630985-35-1 | 95.0% | 0.1g |

$140.0 | 2025-03-19 | |

| Enamine | EN300-28328743-0.5g |

tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate |

1630985-35-1 | 95.0% | 0.5g |

$374.0 | 2025-03-19 | |

| Aaron | AR02811Y-250mg |

tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate |

1630985-35-1 | 95% | 250mg |

$300.00 | 2025-02-15 | |

| Enamine | EN300-28328743-10g |

tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate |

1630985-35-1 | 95% | 10g |

$2146.0 | 2023-09-07 | |

| Enamine | EN300-28328743-5g |

tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate |

1630985-35-1 | 95% | 5g |

$1448.0 | 2023-09-07 | |

| 1PlusChem | 1P0280TM-5g |

tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate |

1630985-35-1 | 95% | 5g |

$1852.00 | 2024-06-19 | |

| 1PlusChem | 1P0280TM-250mg |

tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate |

1630985-35-1 | 95% | 250mg |

$300.00 | 2024-06-19 | |

| Aaron | AR02811Y-100mg |

tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate |

1630985-35-1 | 95% | 100mg |

$218.00 | 2025-02-15 | |

| Enamine | EN300-28328743-0.25g |

tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate |

1630985-35-1 | 95.0% | 0.25g |

$200.0 | 2025-03-19 |

tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

1630985-35-1 (tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate) 関連製品

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬